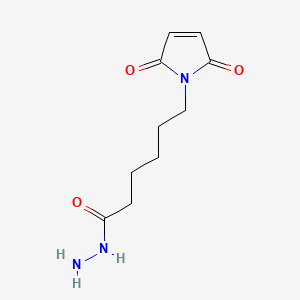

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

Description

Properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16/h5-6H,1-4,7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWVFGAAKATOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400225 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81186-33-6 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (EMCH)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide, commonly known as N-(ε-maleimidocaproic acid) hydrazide (EMCH), is a heterobifunctional crosslinking agent of significant utility in modern bioconjugation, proteomics, and pharmaceutical sciences.[1] This guide provides an in-depth analysis of its core chemical properties, reaction mechanisms, and strategic applications. The molecule's architecture features two distinct reactive termini—a maleimide group and a hydrazide group—separated by a flexible six-carbon spacer arm.[1] The maleimide facilitates the rapid and highly specific covalent modification of sulfhydryl groups, such as those on cysteine residues, under physiological conditions.[2] Concurrently, the hydrazide moiety enables efficient ligation to carbonyl groups (aldehydes and ketones), which can be natively present or chemically introduced into biomolecules like glycoproteins.[1] A defining characteristic of the hydrazone bond formed is its conditional stability; it remains intact at neutral physiological pH but is susceptible to cleavage in acidic environments.[1] This pH-sensitive lability is expertly leveraged in the design of advanced therapeutic systems, most notably in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, where drug release is triggered within the acidic milieu of endosomes and lysosomes.[1]

Physicochemical Properties

EMCH is a water-soluble, membrane-permeable crosslinker that serves as a fundamental building block in the synthesis of complex biomolecular constructs.[1] Its defined structure and dual reactivity provide a reliable platform for precise chemical modifications.

| Property | Data |

| IUPAC Name | 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide[3] |

| Common Abbreviation | EMCH (N-(ε-maleimidocaproic acid) hydrazide) |

| Molecular Formula | C₁₀H₁₅N₃O₃[1][3] |

| Molecular Weight | 225.24 g/mol (free base)[3] 339.27 g/mol (trifluoroacetic acid salt) 261.71 g/mol (hydrochloride salt)[4] |

| CAS Numbers | 81186-33-6 (hydrochloride salt)[1][3] 151038-94-7 (trifluoroacetate salt)[1] 175290-73-0 (hydrochloride salt)[4] |

| Appearance | White to off-white powder[5] |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF.[2] |

Core Reactivity and Mechanistic Insights

The utility of EMCH is rooted in the orthogonal reactivity of its two functional ends, allowing for sequential or directed conjugation strategies.

The Maleimide Moiety: Thiol-Specific Conjugation

The maleimide group is an electrophilic Michael acceptor that exhibits exceptional reactivity towards nucleophilic thiol groups (sulfhydryls), found predominantly on cysteine residues in proteins.

Mechanism: The reaction proceeds via a Michael addition, where the deprotonated thiolate anion (S⁻) attacks one of the double-bonded carbons of the maleimide ring.[6][7] This forms a stable, covalent thioether linkage, specifically a thiosuccinimide conjugate.[2] The reaction is characterized by its high efficiency, rapid kinetics under mild conditions, and high selectivity, earning it a place within the "click chemistry" toolbox.[2][6]

Caption: Maleimide-thiol Michael addition reaction.

The Hydrazide Moiety: Carbonyl-Specific Ligation

The hydrazide group (–CO-NH-NH₂) is a potent nucleophile that reacts specifically with electrophilic carbonyl groups, namely aldehydes (–CHO) and ketones (–C=O).

Mechanism: The reaction involves a two-step process: nucleophilic attack by the terminal nitrogen of the hydrazide on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration to yield a stable C=N double bond, known as a hydrazone.[8][9] This ligation is highly chemoselective, as native proteins typically lack accessible aldehyde or ketone groups, thus providing a bioorthogonal handle for conjugation.[10]

Caption: Hydrazide-aldehyde condensation to form a hydrazone.

Optimizing Conjugation Strategies: Kinetics and Control

Harnessing the full potential of EMCH requires a nuanced understanding of the reaction conditions that govern the efficiency and stability of each conjugation step.

Parameters for Maleimide-Thiol Reactions

The success of this conjugation is critically dependent on pH control and buffer composition.

| Parameter | Optimal Condition | Rationale & Causality |

| pH | 6.5 – 7.5[2][11] | This range represents a crucial balance. The reactive species is the thiolate anion (S⁻), and its concentration increases with pH. However, above pH 7.5, two side reactions accelerate: competitive reaction with primary amines (e.g., lysine) and hydrolysis of the maleimide ring itself, which renders it inactive.[2][12] |

| Buffer System | Non-amine, non-thiol buffers (e.g., Phosphate-Buffered Saline (PBS), HEPES, MES).[13] | Buffers containing primary amines (e.g., Tris) will compete with the target thiol at higher pH values. Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will directly react with the maleimide and must be removed prior to conjugation.[11] |

| Stability | Prepare aqueous maleimide solutions immediately before use. Store stock solutions in anhydrous DMSO or DMF.[2][11] | The maleimide ring is susceptible to hydrolysis in aqueous environments, with the rate increasing significantly at pH > 7.5.[2][12] Pre-reaction hydrolysis is an irreversible inactivation step. |

| Additives | Include a chelating agent like EDTA (1-5 mM). If disulfide bonds are present, pre-reduce with a non-thiol reducing agent like TCEP.[11] | EDTA prevents metal-catalyzed oxidation of free thiols to disulfides, which are unreactive towards maleimides. TCEP effectively reduces disulfides but, unlike DTT, does not contain a free thiol and does not need to be removed before adding the maleimide reagent.[11] |

Parameters for Hydrazide-Carbonyl Reactions

This reaction is catalyzed by mild acid and can be further enhanced with specific catalysts.

| Parameter | Optimal Condition | Rationale & Causality |

| pH | 4.5 – 7.0[14] | The reaction is subject to general acid catalysis. The rate-limiting step is typically the dehydration of the hemiaminal intermediate, which is accelerated by protonation.[8][15] The fastest rates are often observed around pH 4.5; however, the reaction proceeds effectively up to neutral pH, enabling its use under physiological conditions.[8][14] |

| Catalysis | Addition of 10-50 mM aniline.[14] | Aniline acts as a nucleophilic catalyst. It rapidly and reversibly forms a Schiff base with the aldehyde, which is more electrophilic and susceptible to exchange with the hydrazide nucleophile. This significantly increases the overall reaction rate and efficiency, allowing for lower concentrations of the hydrazide reagent to be used.[14] |

| Target Generation | Oxidize vicinal diols in carbohydrates (e.g., sialic acid on glycoproteins) with sodium meta-periodate (NaIO₄) in a dark, cold environment.[14] | This is the most common method for introducing aldehyde handles onto biomolecules for hydrazide ligation. The periodate selectively cleaves the C-C bond between adjacent hydroxyl groups, converting them into two aldehyde groups. The reaction must be controlled to prevent over-oxidation and damage to the protein backbone. |

| Bond Stability | The resulting hydrazone bond is stable at neutral pH (t½ > days) but is cleaved under mildly acidic conditions (pH 4.5-5.5, t½ = hours). The bond can be stabilized permanently by reduction with sodium cyanoborohydride (NaBH₃CN).[1][14] | This pH-dependent stability is the cornerstone of its use in drug delivery. At the neutral pH of blood plasma, the conjugate is stable. Upon internalization into a cell's endosomal/lysosomal pathway, the acidic environment triggers hydrolysis of the hydrazone bond, releasing the payload.[1] Reduction converts the C=N double bond to a stable C-N single bond, which is useful when a permanent linkage is desired. |

Field-Proven Application: Antibody-Drug Conjugates (ADCs)

A paramount application of EMCH is in the construction of ADCs, where it acts as a linker connecting a cytotoxic drug to a monoclonal antibody. The prodrug aldoxorubicin (formerly INNO-206) is a clinical-stage example where doxorubicin is linked to albumin via an EMCH linker.[1][16] The same principle is applied to ADCs.

Workflow:

-

Drug Modification: A drug with a ketone (e.g., doxorubicin) is reacted with the hydrazide end of EMCH to form a drug-linker construct with a pH-sensitive hydrazone bond.

-

Antibody Preparation: Cysteine residues on a monoclonal antibody (either native or engineered) are reduced to provide free thiol groups.

-

Conjugation: The maleimide end of the drug-linker construct is reacted with the antibody's free thiols to form the final ADC.

-

Mechanism of Action: The ADC circulates in the bloodstream and binds to its target antigen on a cancer cell. It is then internalized into an endosome, which matures into an acidic lysosome. The low pH environment cleaves the hydrazone bond, releasing the active cytotoxic drug inside the target cell.

Caption: Workflow for ADC synthesis and action using EMCH.

Experimental Protocol: Two-Step Protein-Protein Crosslinking

This protocol outlines the conjugation of a glycoprotein (Protein A) to a cysteine-containing protein (Protein B) using EMCH. This self-validating workflow ensures specificity by purifying the intermediate conjugate.

Materials:

-

Protein A (glycoprotein) in PBS, pH 7.4

-

Protein B (with accessible cysteine) in PBS, pH 7.2

-

EMCH crosslinker

-

Sodium meta-periodate (NaIO₄)

-

Glycerol

-

Aniline (optional, as catalyst)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffers: 100 mM Sodium Acetate, pH 5.5; PBS, pH 7.2.

Methodology:

Part 1: Generation of Aldehydes on Glycoprotein (Protein A)

-

Rationale: To create reactive sites for the hydrazide. The reaction is done in the dark and on ice to prevent non-specific oxidation.

-

Dissolve Protein A in 100 mM Sodium Acetate, pH 5.5 to a final concentration of 2 mg/mL.

-

Prepare a fresh 20 mM NaIO₄ solution in the same buffer. Add NaIO₄ to the protein solution to a final concentration of 1 mM.

-

Incubate on ice for 30 minutes in the dark.

-

Quenching: Add glycerol to a final concentration of 15 mM and incubate on ice for 10 minutes. This step is crucial to consume any excess periodate, preventing unwanted side reactions.

-

Immediately remove excess reactants by passing the solution through a desalting column equilibrated with 100 mM Sodium Acetate, pH 5.5.

Part 2: Reaction of EMCH with Aldehyde-Modified Protein A

-

Rationale: To form the intermediate EMCH-activated protein via a stable hydrazone bond.

-

Prepare a 10 mM stock solution of EMCH in anhydrous DMSO.

-

Add a 50-fold molar excess of EMCH to the aldehyde-activated Protein A. If using a catalyst, add aniline to a final concentration of 10 mM.

-

Incubate for 2 hours at room temperature.

-

Purify the Protein A-EMCH conjugate using a desalting column equilibrated with PBS, pH 7.2. This step is critical to remove unreacted EMCH, which would otherwise react with Protein B in the next step.

Part 3: Reaction with Thiol-Containing Protein B

-

Rationale: To complete the crosslink by forming a stable thioether bond.

-

Ensure Protein B is in a thiol-free buffer (PBS, pH 7.2) and that any disulfide bonds have been pre-reduced if necessary.

-

Combine the purified Protein A-EMCH with Protein B at a 1:1 molar ratio (or optimized stoichiometry).

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Analysis: The final conjugate can be analyzed by SDS-PAGE, where a new band corresponding to the combined molecular weight of Protein A and Protein B should be visible. Further characterization can be performed using mass spectrometry.

Storage and Handling

To maintain the integrity and reactivity of EMCH, proper storage is essential.

-

Solid Form: Store the powder desiccated at 2-8°C.[4] Protect from moisture and light.

-

Stock Solutions: For long-term storage, prepare stock solutions in high-quality, anhydrous DMSO or DMF and store in small aliquots at -20°C or -80°C.[13]

-

Aqueous Solutions: Due to the susceptibility of the maleimide group to hydrolysis, aqueous solutions of EMCH are not recommended for storage and should be prepared fresh immediately prior to use.[2][11]

Conclusion

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (EMCH) is a powerful and versatile tool in the chemical biologist's arsenal. Its well-defined, orthogonal reactive ends—the thiol-reactive maleimide and the carbonyl-reactive hydrazide—enable precise and controlled bioconjugation strategies. The key advantage of the hydrazide linker is the formation of a pH-sensitive hydrazone bond, a feature that has been expertly exploited in the development of next-generation ADCs for targeted drug delivery. By understanding the underlying reaction mechanisms and optimizing kinetic parameters such as pH and buffer composition, researchers can effectively leverage EMCH to construct complex, functional biomolecular systems for therapeutic, diagnostic, and basic research applications.

References

-

Bachem. (2022). The Thiol-Maleimide Reaction: A Guide. Link

-

BenchChem. (2025). Understanding maleimide-thiol reaction kinetics. Link

-

Vector Laboratories. Maleimide Reaction Chemistry. Link

-

Dreaden, E. C., et al. (2014). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry (RSC Publishing). Link

-

StudySmarter. (2023). Thiol Reactions: Maleimide, DTNB Mechanics. Link

-

Kallio, M., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. Link

-

BenchChem. Maleimide-Hydrazide Crosslinker | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide. Link

-

BenchChem. Maleimide group stability in Mal-PEG36-NHS ester reactions. Link

-

Creative PEGWorks. Is Your Maleimide Thiol Chemistry Stable?. Link

-

Sigma-Aldrich. EMCH (N-(ε-maleimidocaproic acid) hydrazide, trifluoroacetic acid salt). Link

-

Seidl, C., et al. (2014). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH values. ResearchGate. Link

-

PubChem. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide. Link

-

Kallio, M., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PMC - NIH. Link

-

Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Link

-

Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. Link

-

BenchChem. (2025). Application Notes: Bioconjugation Techniques Using Aldehyde-Reactive Linkers. Link

-

Lead Sciences. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride. Link

-

Streb, J., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. Link

-

ChemBK. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochlo ride (1:1). Link

-

Creative Proteomics. Protocol for Chemical Cross-Linking. Link

-

PubChem. Doxo-emch. Link

-

MySkinRecipes. 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid. Link

-

BLD Pharm. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide Hydrochloride. Link

-

AChemBlock. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid. Link

-

Nita, R. How to cross-link proteins. Link

-

Cayman Chemical. 2-Ethylmethcathinone (hydrochloride). Link

-

Cayman Chemical. 4-Ethylmethcathinone (hydrochloride). Link

-

Ohio State University Chemistry. Chemical Crosslinking - Probing the interface of proteins. Link

-

Fisher Scientific. BLD Pharm 250MG 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol -1-yl)hexanehydrazid. Link

-

ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins?. Link

-

PubChem. Ethyl methyl carbonate. Link

-

Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). Link

-

Smolecule. 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide. Link

-

001CHEMICAL. CAS No. 55750-63-5, 2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate. Link

-

BenchChem. 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide. Link

-

Hovsepyan, R., et al. (2021). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. PMC - NIH. Link

-

Kolyamshin, O. A., et al. (2024). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. ResearchGate. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | C10H15N3O3 | CID 4170354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride - Lead Sciences [lead-sciences.com]

- 5. nbinno.com [nbinno.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 14. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Doxo-emch | C37H42N4O13 | CID 71300693 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

Foreword: The Pivotal Role of Heterobifunctional Crosslinkers in Modern Drug Development

In the landscape of advanced therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and targeted drug delivery, the linker molecule is of paramount importance. It is the critical component that bridges the targeting moiety, such as a monoclonal antibody, with a potent cytotoxic payload. The stability of this linker in systemic circulation and its selective cleavage at the target site are defining factors in the efficacy and safety profile of the conjugate. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide, a heterobifunctional crosslinker, has emerged as a valuable tool in this field. Its maleimide group offers highly selective reactivity towards thiol groups, commonly found in cysteine residues of proteins, while the hydrazide functional group provides a versatile handle for the conjugation of carbonyl-containing molecules, such as certain cytotoxic drugs or labeling agents. This guide provides a comprehensive overview of the synthesis and characterization of this important reagent, offering field-proven insights for researchers and drug development professionals.

I. Synthesis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide: A Two-Stage Approach

The synthesis of the title compound is most effectively achieved through a two-stage process. The first stage involves the formation of the maleimide-functionalized carboxylic acid intermediate, 6-maleimidohexanoic acid. The second stage is the conversion of this carboxylic acid to the desired hydrazide. This strategic separation of steps ensures high yields and simplifies purification.

Stage 1: Synthesis of 6-Maleimidohexanoic Acid

The initial step is the reaction between maleic anhydride and 6-aminocaproic acid to form an amic acid intermediate, which is subsequently cyclized to the maleimide.[1][2]

Reaction Scheme:

Caption: Synthesis of 6-Maleimidohexanoic Acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride (1.0 equivalent) and 6-aminocaproic acid (1.0 equivalent) in glacial acetic acid.

-

Reflux: Heat the mixture to reflux and maintain for 16 hours. This initial step forms the intermediate amic acid.

-

Cyclization: Cool the reaction mixture slightly and add acetic anhydride (1.0 equivalent) dropwise. Continue to reflux for an additional 1-2 hours to drive the cyclization to the maleimide.[1]

-

Work-up: Remove the acetic acid under reduced pressure. The resulting residue can be purified by silica gel column chromatography.

Expert Insights: The use of acetic anhydride is crucial for the efficient dehydration of the amic acid intermediate to the stable maleimide ring. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting materials.

Stage 2: Conversion to 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

The conversion of the carboxylic acid to the hydrazide is achieved by first activating the carboxyl group, followed by reaction with a protected hydrazine, and subsequent deprotection. This method offers better control and higher yields compared to the direct reaction with hydrazine hydrate.[1]

Reaction Scheme:

Caption: Synthesis of the final hydrazide product.

Experimental Protocol:

-

Activation: Dissolve 6-maleimidohexanoic acid (1.0 equivalent) in dry tetrahydrofuran (THF) and cool to 4°C under a nitrogen atmosphere. Add N-methylmorpholine (1.0 equivalent) followed by the dropwise addition of isobutyl chloroformate (1.0 equivalent). Stir for 5-10 minutes.

-

Hydrazide Formation: Add a solution of tert-butyl carbazate (1.0 equivalent) in THF dropwise to the reaction mixture. Allow the reaction to proceed at 4°C for 30 minutes and then at room temperature for 1 hour.[1]

-

Work-up and Purification of Intermediate: Evaporate the solvent and partition the residue between ethyl acetate and water. The organic layer containing the protected hydrazide is dried and concentrated.

-

Deprotection: Dissolve the crude protected hydrazide in ice-cold trifluoroacetic acid (TFA) and stir for approximately 10 minutes. Remove the TFA under high vacuum.

-

Final Product Isolation: Triturate the residue with diethyl ether to precipitate the trifluoroacetic acid salt of 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide as a crystalline solid.[1]

Expert Insights: The use of isobutyl chloroformate to form a mixed anhydride is an effective method for activating the carboxylic acid towards nucleophilic attack by the protected hydrazine. The tert-butyl carbazate is employed to prevent the undesired formation of diacylated hydrazine byproducts. The final deprotection with TFA is a clean and efficient method for removing the Boc protecting group.

II. Purification and Handling

The purity of the final product is critical for its successful application in bioconjugation. The following purification and handling guidelines are recommended:

-

Purification: The crude product obtained after trituration can be further purified by recrystallization from a suitable solvent system, such as methanol/acetonitrile, to achieve high purity.[1] For removal of minor impurities, column chromatography on silica gel may be employed.[3]

-

Storage: The purified 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide, particularly as its salt, should be stored at -20°C under an inert atmosphere to prevent hydrolysis of the maleimide ring and degradation of the hydrazide.

-

Handling: Due to the reactivity of the maleimide group, it is advisable to handle the compound in a dry environment and use anhydrous solvents for any subsequent reactions.

III. Comprehensive Characterization

Thorough characterization of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is essential to confirm its identity, purity, and stability. The following analytical techniques are recommended:

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | br s | 1H | -CONH NH₂ |

| ~7.00 | s | 2H | CH =CH (maleimide) |

| ~4.30 | br s | 2H | -CONHNH₂ |

| ~3.40 | t | 2H | -CH₂ -N(CO)₂ |

| ~2.05 | t | 2H | -CH₂ -CONH- |

| ~1.50 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.25 | m | 2H | -CH₂-CH₂ -CH₂- |

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O (hydrazide) |

| ~171.0 | C =O (maleimide) |

| ~134.5 | C H=C H (maleimide) |

| ~37.0 | -C H₂-N(CO)₂ |

| ~33.0 | -C H₂-CONH- |

| ~27.5 | -C H₂- |

| ~26.0 | -C H₂- |

| ~25.0 | -C H₂- |

Rationale for Predicted Shifts: The chemical shifts are predicted based on the known values for similar functional groups. The two protons of the maleimide ring are expected to appear as a sharp singlet around 7.0 ppm. The protons of the hexyl chain will exhibit characteristic multiplets in the aliphatic region. The labile hydrazide protons will appear as broad singlets that can be exchanged with D₂O. In the ¹³C NMR spectrum, the carbonyl carbons of the maleimide and hydrazide will be in the downfield region, while the carbons of the alkyl chain will be in the upfield region.

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS):

Expert Insights: ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like the title compound, typically yielding the protonated molecular ion with minimal fragmentation.[5]

C. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final product.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength corresponding to the absorbance of the maleimide group (typically around 210-220 nm).

Rationale: Reverse-phase HPLC is ideal for separating organic molecules based on their hydrophobicity. The use of TFA in the mobile phase helps to protonate the hydrazide and improve peak shape.

IV. Self-Validating Systems and Trustworthiness

The protocols described in this guide are designed to be self-validating. The successful synthesis of the intermediate, 6-maleimidohexanoic acid, can be confirmed by its characteristic NMR spectrum and melting point. The purity of the final product, as assessed by HPLC, should be greater than 95% for use in sensitive bioconjugation applications. The combination of NMR and mass spectrometry data provides unambiguous confirmation of the structure and identity of the synthesized 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide.

V. Conclusion: A Versatile Tool for Advanced Bioconjugation

The synthesis and characterization of 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide, as detailed in this guide, provide a robust and reliable method for producing this valuable heterobifunctional crosslinker. Its unique combination of a thiol-reactive maleimide and a carbonyl-reactive hydrazide makes it a versatile reagent for the construction of well-defined bioconjugates. For researchers and drug development professionals, a thorough understanding of its synthesis and characterization is the first step towards harnessing its full potential in the development of next-generation targeted therapeutics and diagnostics.

References

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 6. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535). Available at: [Link]

- Unknown Source. 13-C NMR Chemical Shift Table.pdf.

-

PubChem. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide. Available at: [Link]

-

PubChem. 6-Maleimidohexanoic acid. Available at: [Link]

-

Applications of mass spectrometry in combinatorial chemistry. Available at: [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link]

-

Lead Sciences. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Available at: [Link]

-

ResearchGate. Is there any method to synthesis 6-Maleimidocaproic acid from Maleic anhydride and 6-Aminocaproic acid?. Available at: [Link]

-

ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Available at: [Link]

-

ResearchGate. MALDI and ESI mass spectrometry. Available at: [Link]

-

Semantic Scholar. Purification procedures for synthetic dyes: Part 1—dry column chromatography. Available at: [Link]

-

PMC. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Available at: [Link]

-

RSC Publishing. Analytical Methods. Available at: [Link]

-

MySkinRecipes. 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid. Available at: [Link]

-

SpringerLink. Column chromatography as a method for minor components removal from rapeseed oil. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | C10H15N3O3 | CID 4170354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Mechanism and Application of 6-(Maleimido)caproic Hydrazide (EMCH) in Bioconjugation

This in-depth technical guide provides a comprehensive exploration of the heterobifunctional crosslinker, 6-(Maleimido)caproic hydrazide (EMCH). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles of EMCH, offering field-proven insights into its application, particularly in the synthesis of antibody-drug conjugates (ADCs). We will dissect the causality behind experimental choices, ensuring a thorough understanding of how to leverage this versatile reagent for robust and reproducible bioconjugation.

The Dual Nature of EMCH: A Tale of Two Reactive Moieties

6-(Maleimido)caproic hydrazide is a powerful tool in the bioconjugation toolkit due to its possession of two distinct reactive groups at opposite ends of a caproic acid spacer: a maleimide and a hydrazide. This dual-functionality allows for the sequential and specific covalent linkage of two different molecules, a cornerstone of creating complex biomolecular architectures like ADCs.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly chemoselective within a pH range of 6.5 to 7.5, reacting approximately 1,000 times faster with thiols than with amines at neutral pH.

Conversely, the hydrazide moiety is reactive towards carbonyl groups, specifically aldehydes and ketones. This reaction, a nucleophilic addition-elimination, results in the formation of a hydrazone bond. The formation of this bond is favored under mildly acidic conditions (pH 4.5-6.0), which facilitates the dehydration step of the reaction.

The caproic acid spacer provides a desirable distance between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins and facilitating the interaction of a conjugated payload with its target.

The Mechanics of Conjugation: A Closer Look at the Reactions

The Maleimide-Thiol Michael Addition: A Stable Alliance

The reaction between the maleimide group of EMCH and a thiol-containing molecule is a classic Michael 1,4-addition. The nucleophilic thiolate anion attacks one of the electrophilic carbons of the carbon-carbon double bond in the maleimide ring, leading to the formation of a stable thiosuccinimide linkage.

While the thiosuccinimide bond is generally considered stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm. This can lead to the exchange of the conjugated molecule. However, the thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction, thereby locking in the conjugate.

The Hydrazide-Carbonyl Condensation: A pH-Sensitive Bond

The reaction between the hydrazide group of EMCH and a carbonyl-containing molecule (aldehyde or ketone) forms a hydrazone bond. This is a two-step process involving the initial nucleophilic attack of the hydrazide on the carbonyl carbon to form a hemiaminal intermediate, followed by the acid-catalyzed dehydration to yield the hydrazone.

A key feature of the hydrazone bond is its pH-dependent stability. It is relatively stable at neutral pH (e.g., in the bloodstream) but is susceptible to hydrolysis under acidic conditions, such as those found in the endosomes and lysosomes of cells (pH 4.5-6.5). This property is highly advantageous for the design of ADCs, as it allows for the selective release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.

Quantitative Insights: Reaction Kinetics and Stability

The efficiency and in vivo performance of an EMCH-linked conjugate are critically dependent on the kinetics of bond formation and the stability of the resulting linkages. The following table summarizes key quantitative data to guide experimental design.

| Parameter | Maleimide-Thiol Conjugation | Hydrazone Bond Formation | Reference(s) |

| Optimal pH | 6.5 - 7.5 | 4.5 - 6.0 | , |

| Second-Order Rate Constant (k) | ~10² - 10³ M⁻¹s⁻¹ | ~2-20 M⁻¹s⁻¹ (for fast reactants at pH 7.4) | , |

| Conjugation Efficiency | Often >80% with optimized reactant ratios | Variable, dependent on reactants and conditions | |

| Half-life of Linkage (Physiological pH ~7.4) | Stable, but susceptible to thiol exchange. Ring-opened form is highly stable. | Generally stable (e.g., 150 min for some aliphatic hydrazones) | , |

| Half-life of Linkage (Acidic pH ~5.0) | Stable | Significantly reduced (e.g., rapid hydrolysis within minutes for some aliphatic hydrazones) | , |

Experimental Protocol: Synthesizing an Antibody-Drug Conjugate with EMCH

This protocol outlines a general procedure for the two-step conjugation of a carbonyl-containing cytotoxic drug to an antibody using EMCH.

Step 1: Antibody Preparation (Thiol Generation)

The generation of free thiol groups on the antibody is a critical first step. A common method is the partial reduction of interchain disulfide bonds in the hinge region of the antibody.

-

Antibody Buffer Exchange: Exchange the antibody into a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. Ensure the buffer is free of amine-containing compounds if they interfere with subsequent steps.

-

Reduction: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution at a specific molar ratio (e.g., 2-5 fold molar excess over antibody) to control the number of reduced disulfide bonds.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.

-

Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column or tangential flow filtration to remove the excess reducing agent.

Step 2: Conjugation of EMCH to the Antibody

-

EMCH Solution: Prepare a stock solution of EMCH in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the EMCH solution to the purified, reduced antibody solution. A molar excess of EMCH (e.g., 5-20 fold over available thiols) is typically used to drive the reaction to completion.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Step 3: Purification of the Antibody-EMCH Conjugate

-

Removal of Excess EMCH: Purify the antibody-EMCH conjugate from unreacted EMCH using a desalting column, dialysis, or tangential flow filtration. The purification buffer should be at a pH of 7.2-7.4 to maintain the stability of the maleimide group if not all thiols have reacted.

Step 4: Conjugation of the Carbonyl-Containing Drug

-

Drug Solution: Prepare a stock solution of the carbonyl-containing drug in a suitable solvent.

-

pH Adjustment: Adjust the pH of the purified antibody-EMCH conjugate solution to 4.5-6.0 using an appropriate buffer (e.g., acetate buffer).

-

Conjugation Reaction: Add the drug solution to the antibody-EMCH solution at a specific molar excess.

-

Incubation: Incubate the reaction for 12-24 hours at 4°C or room temperature. The reaction can be monitored by techniques like HPLC.

Step 5: Purification of the Final Antibody-Drug Conjugate

-

Purification: Purify the final ADC from unreacted drug and other byproducts using methods such as hydrophobic interaction chromatography (HIC), ion-exchange chromatography (IEX), or size-exclusion chromatography (SEC).

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is essential to ensure its quality, efficacy, and safety.

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It can be determined using techniques such as:

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.

-

Hydrophobic Interaction Chromatography (HIC): Species with different DARs will have different hydrophobicities and can be separated and quantified.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass of the intact ADC and its subunits, allowing for the calculation of the DAR.

-

-

Purity and Aggregation: Size-exclusion chromatography (SEC) is commonly used to assess the purity of the ADC and to quantify the presence of aggregates.

-

Site of Conjugation: For more detailed characterization, peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to identify the specific cysteine residues that have been conjugated.

Conclusion: The Versatility and Power of EMCH

6-(Maleimido)caproic hydrazide stands as a testament to the power of heterobifunctional crosslinking chemistry in creating sophisticated biomolecular constructs. Its dual reactivity, coupled with the pH-sensitive nature of the resulting hydrazone bond, provides researchers and drug developers with a powerful tool for the controlled and specific conjugation of molecules. A thorough understanding of the underlying reaction mechanisms, the factors influencing their efficiency, and the methods for characterizing the final product is paramount to harnessing the full potential of EMCH in the development of next-generation therapeutics and research tools.

References

-

Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(47), 17651–17659. [Link]

- BenchChem. (2025). Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies. BenchChem.

-

McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules, 15(4), 1344–1353. [Link]

-

Dirksen, A., & Hackeng, T. M. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Society Reviews, 37(8), 1671–1681. [Link]

-

Jones, M. W., et al. (2014). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry, 12(40), 8048–8055. [Link]

-

McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules, 15(4), 1344–1353. [Link]

- BenchChem. (2025).

-

Yadav, A. B., et al. (2014). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 31(7), 1847–1859. [Link]

-

van der Meel, R., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release, 283, 137–146. [Link]

-

ResearchGate. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting | Request PDF. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

-

DSpace. (2018). Insights into maleimide-thiol conjugation chemistry. [Link]

-

Lu, J., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(69), 16348–16352. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]

-

Li, Y., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Nature Chemistry, 11(4), 326–333. [Link]

-

ResearchGate. (2017). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates | Request PDF. [Link]

-

Wei, H., et al. (2015). Approaches to Interchain Cysteine-Linked ADC Characterization by Mass Spectrometry. Molecular Pharmaceutics, 12(6), 1873–1881. [Link]

-

Tsuchikama, K., & An, Z. (2021). Current approaches for the purification of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 199, 114034. [Link]

-

Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3438–3457. [Link]

-

Ask this paper. (2019). maleimide-thiol-adducts-stabilized-through-stretching. [Link]

-

Barroso, M. M., et al. (2020). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Separation Science, 43(9-10), 1957–1966. [Link]

- Forsten, Z. T., et al. (2024).

Introduction: The Molecular Architecture of a Versatile Crosslinker

An In-Depth Technical Guide to N-ε-maleimidocaproic acid hydrazide (EMCH): Solubility, Stability, and Application

N-ε-maleimidocaproic acid hydrazide (EMCH) is a heterobifunctional crosslinking reagent indispensable in the fields of bioconjugation, diagnostics, and therapeutic development.[1] Its power lies in its defined chemical architecture, which features two distinct reactive groups at either end of a flexible 6-carbon spacer arm.[2] This design enables the covalent, sequential, and site-directed conjugation of different classes of biomolecules, most commonly linking sulfhydryl-containing molecules (like proteins or peptides with cysteine residues) to carbonyl-containing molecules (such as glycoproteins with oxidized sugar moieties).[3]

The core structure consists of:

-

A maleimide group , which exhibits high reactivity and specificity towards sulfhydryl groups (-SH) under mild pH conditions (6.5-7.5) to form a stable thioether bond.[4][5]

-

A hydrazide group (-NH-NH2), which reacts with carbonyls (aldehydes or ketones) to form a stable hydrazone linkage.[6]

-

A 6-carbon (caproic acid) spacer arm (~11.8 Å), which provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[6][7]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical physicochemical properties of EMCH—its solubility and stability—and offers field-proven protocols to empower researchers in designing robust and reproducible bioconjugation strategies.

Caption: Chemical structure of EMCH, highlighting its three key functional components.

Section 1: Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimentation. The performance of EMCH is intrinsically linked to its solubility and stability, which dictate its handling, storage, and reaction efficiency.

| Property | Value | Source |

| Full Name | N-ε-maleimidocaproic acid hydrazide | [2] |

| Common Forms | Trifluoroacetic acid (TFA) salt, Hydrochloride (HCl) salt | [6][8] |

| Molecular Weight | ~225.24 g/mol (free base), ~339.27 g/mol (TFA salt) | [6][9] |

| Spacer Arm Length | ~11.8 Å | [6][7] |

| Reactive Groups | Maleimide (reacts with -SH), Hydrazide (reacts with -C=O) | [8] |

Solubility Profile

The ability to create a homogenous solution is the first step in any conjugation reaction. EMCH, particularly in its common salt forms (TFA or HCl), is classified as a water-soluble crosslinker.[2][8] This is a significant advantage for biological applications, as it often allows for direct dissolution in aqueous buffers, avoiding the use of organic co-solvents that can denature proteins.

Expert Insight: The choice of solvent is not merely about dissolution; it's about preserving the integrity of both the crosslinker and the biomolecule. While EMCH is soluble in organic solvents like DMSO and DMF, these should be used judiciously.[9][10] High concentrations of organic solvents can compromise protein structure and activity. For most applications, starting with a high-concentration stock in anhydrous DMSO and then performing a dilution into the final aqueous reaction buffer is a reliable strategy. This minimizes the final concentration of organic solvent in the reaction mixture, typically to <10%.[3]

| Solvent | Solubility | Notes | Source |

| Water / Aqueous Buffers | Soluble | Salt forms (TFA, HCl) enhance solubility. This is the preferred solvent for most bioconjugation reactions. | [8][11] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (294.75 mM) | Use anhydrous grade to prevent premature hydrolysis of the maleimide group. Ideal for preparing concentrated stock solutions. | [9] |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solutions. Ensure anhydrous grade. | [10] |

Stability Profile & Handling Recommendations

EMCH contains two chemically active moieties, and their stability is paramount for achieving high conjugation yields. Stability must be considered in both the solid and solution states.

In its solid (powder) form, EMCH is sensitive to moisture.[8] Hydrolysis is the primary degradation pathway for both the maleimide ring and, to a lesser extent, the hydrazide.

Standard Protocol for Handling Solid EMCH:

-

Storage: Store the vial desiccated at 2-8°C for short-term or -20°C for long-term storage.[8][9]

-

Equilibration: Before opening, always allow the vial to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which would initiate hydrolysis.[8]

-

Weighing: Weigh the desired amount quickly in a low-humidity environment and securely reseal the vial.

The cardinal rule for EMCH is to always use freshly prepared solutions. Storing EMCH in solution is not recommended as its stability is significantly reduced.[8] If a stock solution must be prepared, its lifespan is limited.

| Form | Storage Temperature | Recommended Duration | Source |

| Solid (Powder) | 2-8°C (desiccated) | Months | [8] |

| Solid (Powder) | -20°C (desiccated) | Years | [9] |

| Solution (in anhydrous DMSO) | -20°C | ≤ 1 month | [9] |

| Solution (in anhydrous DMSO) | -80°C | ≤ 6 months | [9] |

The pH of the reaction buffer is the most critical variable influencing the stability and reactivity of EMCH's functional groups. The optimal pH for reacting one group may be detrimental to the other, which is why sequential conjugations are standard practice.

-

Maleimide Group: The maleimide ring is most stable at acidic to neutral pH (≤7.0). As the pH becomes alkaline (pH ≥ 8.0), it undergoes rapid hydrolysis, opening the ring to form an unreactive maleamic acid derivative.[12] However, the reaction with thiols is most efficient at pH 6.5-7.5, where the thiol is sufficiently deprotonated to act as a nucleophile, but the maleimide remains largely intact for the duration of the reaction.[2][4]

-

Hydrazide Group: The hydrazide group reacts with aldehydes to form a hydrazone bond. This reaction is catalyzed by mild acid and is most efficient at a pH of 5.0-7.5.[2] At lower pH values, the hydrazide can become protonated and non-nucleophilic, while at higher pH values, the reaction rate may decrease.

Caption: The influence of pH on the stability and reactivity of EMCH's functional groups.

Section 2: Core Applications & Experimental Protocols

The dual reactivity of EMCH makes it ideal for the ordered assembly of complex bioconjugates. The most common application is a two-step sequential conjugation to link a sulfhydryl-containing protein to a glycoprotein.

Expert Insight: The Rationale for Sequential Conjugation A one-pot reaction with both biomolecules and EMCH is ill-advised. It would lead to a heterogeneous mixture of undesired products, including homodimers of the sulfhydryl-protein and uncontrolled polymerization. A sequential approach provides absolute control, ensuring that EMCH first reacts exclusively with Protein A via its maleimide group, and after purification, the now-activated Protein A-EMCH intermediate is reacted with Glycoprotein B via the hydrazide group. This methodology is a self-validating system; the purification and characterization of the intermediate at Step A confirms the success of the first reaction before committing the often more precious Glycoprotein B in Step B.

Caption: Workflow for a two-step sequential conjugation using EMCH.

Protocol 1: Step A - Maleimide-Thiol Conjugation (Labeling Protein A)

This protocol details the reaction of EMCH with a protein containing free sulfhydryl groups.

-

Reagent Preparation:

-

Protein A Solution: Prepare Protein A at a concentration of 1-10 mg/mL in a thiol-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent by a desalting column.

-

EMCH Stock Solution: Immediately before use, dissolve EMCH in anhydrous DMSO to a concentration of 10 mM (e.g., 3.4 mg/mL for the TFA salt).[3]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the EMCH stock solution to the Protein A solution.[6]

-

Example: For 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 µmol), you would add 100-200 µL of 10 mM EMCH (1-2 µmol).

-

Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.[3]

-

-

Purification of the Intermediate:

-

Remove excess, unreacted EMCH and the DMSO co-solvent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the buffer required for Step B (e.g., 0.1 M Sodium Acetate, pH 5.5).

-

The purified Protein A-EMCH intermediate is now ready for the next step. It is best to use it immediately.

-

Protocol 2: Step B - Hydrazide-Carbonyl Conjugation (Linking to Glycoprotein B)

This protocol involves generating aldehyde groups on a glycoprotein and reacting them with the purified Protein A-EMCH intermediate.

-

Aldehyde Generation on Glycoprotein B:

-

Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

-

Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO₄) in the same cold buffer. Protect from light.[3]

-

Add an equal volume of the periodate solution to the glycoprotein solution.

-

Incubate for 30 minutes in the dark on ice.[3]

-

Crucial: Immediately remove excess periodate and exchange the buffer to a conjugation buffer (e.g., PBS, pH 7.2) using a desalting column. Aldehydes are stable, but periodate can interfere with subsequent steps.

-

-

Final Conjugation Reaction:

-

Combine the purified Protein A-EMCH intermediate with the oxidized Glycoprotein B at a desired molar ratio (typically starting with 1:1, but may require optimization).

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification and Analysis:

-

Purify the final conjugate from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography.

-

Analyze the final product by SDS-PAGE. A successful conjugation will show a new, high-molecular-weight band corresponding to the Protein A-Glycoprotein B conjugate. Further characterization can be performed using mass spectrometry.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution |

| Low Yield in Step A | 1. Inactive EMCH due to moisture exposure. 2. Insufficient free thiols on Protein A. 3. Maleimide hydrolysis due to buffer pH > 7.5. | 1. Use fresh, properly handled EMCH. 2. Confirm thiol availability with Ellman's Reagent; perform reduction if needed. 3. Ensure reaction buffer pH is between 6.5 and 7.5. |

| Low Yield in Step B | 1. Inefficient oxidation of the glycoprotein. 2. Degradation of the Protein A-EMCH intermediate. 3. Reaction pH is not optimal for hydrazone formation. | 1. Ensure periodate is fresh and the reaction is protected from light. 2. Use the intermediate immediately after purification. 3. Check that the final reaction buffer pH is between 5.0 and 7.5. |

| Protein Precipitation | 1. High concentration of organic solvent from EMCH stock. 2. Protein instability at the reaction pH. 3. Excessive crosslinking leading to large aggregates. | 1. Ensure the final DMSO/DMF concentration is below 10%. 2. Perform a buffer screen to find optimal stability conditions for your protein. 3. Reduce the molar excess of EMCH or the ratio of reactants. |

Conclusion

N-ε-maleimidocaproic acid hydrazide (EMCH) is a powerful and reliable tool in the bioconjugation toolkit. Its water solubility and well-defined, pH-dependent reactivities allow for a high degree of control in the synthesis of complex biomolecular structures. By respecting its stability limitations through proper handling and by employing a logical, sequential reaction strategy, researchers can leverage EMCH to create specific and functional conjugates for a wide array of applications, from fundamental research to the development of next-generation antibody-drug conjugates.

References

-

Interchim. (n.d.). MPH, EMCH, KMUH, MPBH - SH and CHO reactive crosslinkers. Interchim. Retrieved from [Link]

-

de Almeida, P., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@Utrecht University. Retrieved from [Link]

-

Cepham Life Sciences. (n.d.). EMCH (N-(E-maleimidocaproic acid hydrazide)). Cepham Life Sciences. Retrieved from [Link]

-

Matos, M. J., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Retrieved from [Link]

-

Kostiainen, M. A., et al. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. Molecules. Retrieved from [Link]

-

G-Biosciences. (n.d.). EMCH. G-Biosciences. Retrieved from [Link]

-

Barradas, R. G., & Belinko, K. (1970). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. Retrieved from [Link]

-

Grim, J. C., et al. (2013). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Bioconjugate Chemistry. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). BMPH, EMCH and KMUH Instructions. Thermo Fisher Scientific. Retrieved from [Link] (Note: Deep link may vary, search for product number 22332 on the Fisher Scientific or Thermo Fisher Scientific website for instructions).

-

Tweeddale, H., et al. (1998). Binding of carbohydrates to solid supports Part 3: Reaction of sugar hydrazones with polystyrene substituted with aromatic aldehydes. Journal of Biomolecular Recognition. Retrieved from [Link]

-

Janelia Research Campus. (n.d.). Conjugation Protocol for Amine-Reactive Dyes. Janelia.org. Retrieved from [Link]

-

Hsu, C. H., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. International Journal of Molecular Sciences. Retrieved from [Link]

-

Jones, M. W., et al. (2018). Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cephamls.com [cephamls.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. bachem.com [bachem.com]

- 6. interchim.fr [interchim.fr]

- 7. EMCH | Protein Cross-Linkers | Cross-Linking & Modification | Protein Research [gbiosciences.com]

- 8. EMCH (N-(ε-maleimidocaproic acid) hydrazide, trifluoroacetic acid salt) | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

An In-Depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation

The Core Principle: Orchestrating Precision in a Complex Molecular World

Bioconjugation—the creation of a stable covalent link between two molecules, at least one of which is a biomolecule—is a cornerstone of modern biotechnology. From antibody-drug conjugates (ADCs) to diagnostic assays and proteomics, the ability to precisely connect molecular entities is paramount. While various tools exist for this purpose, heterobifunctional crosslinkers stand out for the exceptional control they offer.[1][2]

Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers are engineered with two distinct reactive moieties.[3][4][5] This fundamental asymmetry is their greatest strength. It enables a sequential, two-step conjugation process that dramatically reduces the formation of undesirable side products like homopolymers and self-conjugates.[1][6][7][8] By activating the first molecule, purifying it from excess crosslinker, and then introducing the second molecule, we can orchestrate a highly specific and controlled coupling reaction. This precision is not merely an academic advantage; it is critical for creating well-defined therapeutic and diagnostic agents.[6][]

Caption: Sequential reaction enabled by a heterobifunctional crosslinker.

The Anatomy of a Crosslinker: Reactive Groups and the Spacer Arm

Every heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that bridges them.[3][6][10] Understanding the interplay between these components is crucial for selecting the optimal reagent for a given application.

Targeting Functional Groups on Biomolecules

The choice of reactive groups is dictated by the available functional groups on the biomolecules to be conjugated. The most common targets include:

-

Primary Amines (-NH₂): Found at the N-terminus of proteins and on the side chain of lysine residues.[8] Their abundance and typical surface exposure make them a frequent target.[8]

-

Sulfhydryls (-SH): Present on the side chain of cysteine residues. They are less abundant than amines but offer the potential for highly specific, site-directed conjugation.[1][10]

-

Carboxyls (-COOH): Located at the C-terminus of proteins and on the side chains of aspartic and glutamic acid.

-

Carbonyls (Aldehydes/Ketones): Can be found on glycoproteins after oxidation.[4][6]

Common Chemistries: A Mechanistic Overview

The heart of bioconjugation lies in the specific and efficient chemical reactions between the crosslinker and the target biomolecule.

-

Amine-Reactive Chemistry (NHS Esters): N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive group.[11] They react with primary amines via nucleophilic acyl substitution to form a stable, covalent amide bond.[11][12] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5.[12] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[12] Therefore, reactions must be carefully timed and buffered.

-

Sulfhydryl-Reactive Chemistry (Maleimides): The maleimide group is highly specific for sulfhydryl groups, reacting via a Michael addition to form a stable thioether bond.[8][13] This reaction is most effective in the pH range of 6.5-7.5.[13] Above pH 7.5, maleimides can begin to react with primary amines, and the group itself becomes more susceptible to hydrolysis, diminishing its specificity.[13][14]

Caption: Core reaction chemistries for amine and sulfhydryl targeting.

-

Photoreactive Chemistry (Aryl Azides, Diazirines): These groups remain inert until activated by UV light.[6] Upon photoactivation, they form highly reactive intermediates that can non-specifically insert into nearby C-H or N-H bonds.[6] This makes them invaluable for capturing transient or unknown protein-protein interactions where specific functional groups may not be available for targeting.[8][15]

Strategic Selection: Choosing the Right Tool for the Job

The vast portfolio of available crosslinkers can be daunting. A strategic selection process considers not only the reactive ends but also the properties of the spacer arm.[16][17][18]

Classification by Reactivity

Heterobifunctional crosslinkers are classified by the functional groups they target. The most common class is Amine-to-Sulfhydryl , exemplified by reagents like SMCC and its water-soluble variant Sulfo-SMCC.[3][6] Other important classes include:

-

Carbonyl-to-Sulfhydryl [6]

-

Amine-to-Photoreactive [6]

-

Carboxyl-to-Amine (via Carbodiimide chemistry like EDC) [4][19]

The Critical Role of the Spacer Arm

The spacer arm dictates the distance between the conjugated molecules and influences the properties of the final conjugate.

-

Length: Spacer arm lengths can range from a few angstroms to over 30 Å.[17] Longer arms can overcome steric hindrance between large molecules, potentially improving reaction efficiency and preserving the biological activity of the conjugated proteins.[20] Shorter arms are often used for intramolecular crosslinking studies.[16]

-

Composition & Solubility: The chemical makeup of the spacer arm determines its solubility. Hydrophobic alkyl chains may cause aggregation when conjugating sensitive proteins.[21] To counteract this, many modern crosslinkers incorporate polyethylene glycol (PEG) units into the spacer arm.[3][21] These PEGylated linkers significantly enhance water solubility and can reduce the immunogenicity of the resulting conjugate.[3]

-

Cleavability: For applications like drug delivery or affinity purification, it may be desirable to release one molecule from the other.[22] Cleavable linkers incorporate a labile bond in the spacer arm, such as a disulfide bond that can be cleaved by reducing agents (e.g., DTT).[6][23]

Table 1: Comparison of Common Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Cleavable? | Key Feature |

| SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | No | Standard, hydrophobic |

| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | No | Water-soluble[15] |

| SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | Yes (Disulfide) | Cleavable by reduction |

| SM(PEG)n | NHS-ester (Amine) | Maleimide (Sulfhydryl) | Variable (PEG) | No | Water-soluble, variable length[12] |

| NHS-ASA | NHS-ester (Amine) | Aryl Azide (Photoreactive) | 10.6 | No | Photo-activated C-H insertion[6] |

| MPBH | Hydrazide (Carbonyl) | Maleimide (Sulfhydryl) | 14.6 | No | Targets aldehydes/ketones[6] |

Field-Proven Protocol: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol details a self-validating workflow for conjugating an antibody (Protein A) to an enzyme (Protein B) using the amine-to-sulfhydryl crosslinker Sulfo-SMCC. The two-step process ensures maximal control and minimal side-product formation.[13][22]

Pre-Requisites: Buffer Integrity is Non-Negotiable

Causality: The success of the entire workflow hinges on buffer composition. Primary amines, such as those in Tris or glycine buffers, will compete with the target protein for reaction with the NHS-ester, effectively quenching the reaction.[12][14]

-

Action: Ensure all protein solutions are in an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5. If necessary, perform a buffer exchange using dialysis or a desalting column.[24]

Experimental Workflow

Caption: Step-by-step workflow for controlled protein-protein conjugation.

Step 1: Maleimide-Activation of Protein A (Antibody)

-

Dissolve Protein A: Prepare Protein A at a concentration of 1-5 mg/mL in PBS, pH 7.4.

-

Prepare Crosslinker: Immediately before use, dissolve Sulfo-SMCC in water or PBS.[24]

-

Calculate Molar Excess: The causality here is to achieve sufficient activation without excessive modification that could compromise protein function. A 10- to 20-fold molar excess of Sulfo-SMCC over Protein A is a typical starting point.[14]

-

Reaction: Add the calculated amount of Sulfo-SMCC to the Protein A solution. Incubate for 30-60 minutes at room temperature.[12][24]

Step 2: Purification of Activated Protein A

-

Rationale: This is the most critical step to prevent the formation of antibody-antibody dimers during the subsequent conjugation. It removes all unreacted crosslinker.

-

Procedure: Immediately apply the reaction mixture to a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS, pH 7.2. Collect the protein-containing fractions. The maleimide-activated protein is now ready for conjugation.

Step 3: Preparation of Sulfhydryl-Containing Protein B (Enzyme)

-

Assessment: Determine if Protein B has accessible, free sulfhydryl groups.

-

If Free -SH Exists: Proceed directly to Step 4. Ensure any disulfide bonds are not required for its activity.

-

If No Free -SH: Sulfhydryl groups must be introduced.

-

Option A (Reduction): If Protein B has disulfide bonds that can be reduced without destroying activity (e.g., in an antibody hinge region), incubate with a gentle reducing agent like 2-Mercaptoethylamine (2-MEA).[13][24] Remove the reducing agent via a desalting column.

-

Option B (Thiolation): React Protein B's primary amines with a reagent like SATA, which adds a protected sulfhydryl. Subsequently, deprotect the sulfhydryl by adding hydroxylamine. Purify the thiolated protein using a desalting column.[16]

-

Step 4: Conjugation

-

Reaction: Combine the maleimide-activated Protein A with the sulfhydryl-containing Protein B in a molar ratio between 1:1 and 1:5 (A:B). The optimal ratio must be determined empirically.

-

Incubation: React for 1-2 hours at room temperature or overnight at 4°C. The reaction between the maleimide and sulfhydryl is specific and forms a stable thioether bond.[24]

Step 5: Quenching and Characterization

-

Quench: Add a small molecule with a free sulfhydryl (e.g., cysteine or 2-MEA) to a final concentration of 1-10 mM to quench any unreacted maleimide groups.

-

Characterization: Analyze the conjugate using SDS-PAGE. A successful conjugation will show a new band at a higher molecular weight corresponding to the A-B conjugate. Further analysis by Size Exclusion Chromatography (SEC) can confirm the purity and aggregation state of the final product.

Applications: From Benchtop to Bedside

The precision afforded by heterobifunctional crosslinkers has made them indispensable in numerous high-stakes applications.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. Heterobifunctional linkers are essential for controlling the drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts therapeutic efficacy and toxicity.[6][]

Caption: Schematic of an Antibody-Drug Conjugate (ADC).

-

Immunoassay and Biosensor Development: These reagents are used to immobilize antibodies or antigens onto surfaces (e.g., ELISA plates, biosensor chips) in a controlled orientation, maximizing antigen-binding capacity and assay sensitivity.[15][22]

-

Immunogen Preparation: Small molecules (haptens) or synthetic peptides, which are not immunogenic on their own, can be conjugated to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) to elicit a robust antibody response for research or vaccine development.[13][16][22]

-

Probing Molecular Interactions: Photoreactive crosslinkers allow for the "trapping" of protein-protein or protein-nucleic acid interactions in their native cellular environment, providing invaluable insights into complex biological networks.[15][25]

Troubleshooting Common Challenges

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low/No Conjugation | - Inactive crosslinker (hydrolysis).- Competing nucleophiles in buffer (e.g., Tris).- Insufficient molar excess of crosslinker.- Inaccessible or insufficient target functional groups. | - Use fresh, anhydrous crosslinker.- Perform buffer exchange into an appropriate buffer (e.g., PBS).- Optimize the molar excess of the crosslinker.- Quantify available amines/sulfhydryls; consider introducing groups if necessary. |

| Protein Aggregation/Precipitation | - Crosslinker is too hydrophobic.- Excessive modification of the protein surface, altering its charge. | - Switch to a water-soluble (e.g., Sulfo-NHS) or PEGylated crosslinker.[21]- Reduce the molar excess of the crosslinker used in the activation step. |

| Loss of Biological Activity | - Modification of critical residues (e.g., in an active site or antigen-binding site).- Steric hindrance from the conjugated molecule. | - Reduce the degree of modification.- Use a site-directed conjugation strategy if possible.- Employ a crosslinker with a longer spacer arm to reduce steric hindrance.[20] |

Conclusion

Heterobifunctional crosslinkers are more than just molecular glue; they are sophisticated tools that empower scientists to build precisely defined molecular constructs. By understanding the underlying chemistry of their reactive groups and the physical properties of their spacer arms, researchers can move from empirical trial-and-error to rational design. This control is the key to developing the next generation of targeted therapeutics, sensitive diagnostics, and innovative research tools.

References

-

Heterobifunctional Crosslinkers. Creative Biolabs. [Link]

-

Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. PubMed. [Link]

-

Protein Cross-Linkers. G-Biosciences. [Link]

-

Synthesis and applications of heterobifunctional photocleavable cross-linking reagents. PubMed. [Link]

-

Protein Cross-Linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

-

Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. ResearchGate. [Link]

-

Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

-

Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Protein Cross-Linking. G-Biosciences. [Link]

-

A new heterobifunctional cross-linking reagent for the study of biological interactions between proteins. I. Design, synthesis, and characterization. PubMed. [Link]

-

Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

-

Extended Length Heterobifunctional Coupling Agents for Protein Conjugations. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 10. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. scbt.com [scbt.com]

- 16. korambiotech.com [korambiotech.com]